3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid
Description
3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid is a thienopyrimidine-based small molecule featuring a 4-chlorophenyl substituent at the 5-position of the thieno[2,3-d]pyrimidine core and a propanoic acid group linked via a thioether bridge at the 4-position (Figure 1). This compound belongs to a broader class of (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids, which have been extensively studied as inhibitors of human protein kinase CK2 (casein kinase 2), a serine/threonine kinase implicated in cancer progression and cellular proliferation .
Properties
IUPAC Name |
3-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S2/c16-10-3-1-9(2-4-10)11-7-22-15-13(11)14(17-8-18-15)21-6-5-12(19)20/h1-4,7-8H,5-6H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBBOQGFKAATRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SCCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin core. This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and chlorophenyl compounds. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). These reactions typically occur under acidic or neutral conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions are often performed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These reactions usually require polar aprotic solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine: The medicinal applications of this compound are being explored, particularly in the context of developing new therapeutic agents. Its potential to modulate biological pathways and target specific receptors makes it a promising candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemical products. Its unique properties contribute to the development of innovative solutions in material science and chemical engineering.
Mechanism of Action
The mechanism by which 3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Their Activity Against CK2
The inhibitory potency of thienopyrimidine derivatives against CK2 is highly dependent on the substituent at the para position of the phenyl ring. Key analogs and their properties are summarized in Table 1.
Table 1: Comparison of Thienopyrimidine Derivatives Targeting CK2
*Calculated molecular weight based on formula C16H13ClN2O2S2.
Key Observations:
Substituent Effects on Potency: The 4-methylphenyl (TTP22) and 4-ethoxyphenyl derivatives exhibit the highest CK2 inhibition (IC50 = 0.1–0.125 µM), suggesting that electron-donating groups (e.g., CH3, OCH2CH3) enhance binding affinity . This implies that steric and electronic properties of the para substituent critically influence activity. Chlorine’s larger size and electronegativity may disrupt optimal interactions within the ATP-binding pocket of CK2 .
Selectivity :
- Both TTP22 and the 4-ethoxyphenyl analog show >10-fold selectivity for CK2 over seven other protein kinases, including PKA, PKC, and CDK2 . This selectivity is attributed to their unique binding mode, which induces conformational changes in CK2’s ATP-binding loop and hinge/helixαD region .
Structural Insights: Crystal structures of CK2α in complex with TTP22 reveal that the methylphenyl group occupies a hydrophobic pocket near the ATP-binding site, while the propanoic acid moiety forms hydrogen bonds with Lys68 and Asp175 . The absence of similar structural data for the 4-chlorophenyl derivative limits direct mechanistic comparisons.
Comparison with Non-CK2-Targeting Thienopyrimidines
Several structurally related thienopyrimidines target other kinases or pathways (Table 2):
Table 2: Thienopyrimidine Derivatives with Alternate Targets
Key Observations:
- Modifications to the thienopyrimidine scaffold, such as replacing the thioether linker with an oxyether (e.g., MCL-1/BCL-2 inhibitors) or altering substitution patterns, redirect activity toward non-CK2 targets .
- The 4-chlorophenyl derivative’s focus on CK2 distinguishes it from these analogs, though its exact biological profile remains less characterized.
Biological Activity
3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C₁₃H₁₁ClN₂OS
- Molecular Weight : 311.186 g/mol
- CAS Number : 91225-69-3
- Structure : The compound features a thieno[2,3-d]pyrimidine core substituted with a chlorophenyl group and a propanoic acid moiety.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available thieno[2,3-d]pyrimidine derivatives. A key step includes the introduction of the thio group and subsequent coupling with propanoic acid derivatives.
Anticancer Properties
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds are known to inhibit specific kinases involved in cancer cell proliferation. In particular, they target the EPH receptor family, which is overexpressed in various cancers .
- Case Studies : In vitro studies demonstrated that compounds similar to this compound showed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .
Inhibition of Enzymatic Activity
The compound has also been studied for its ability to inhibit enzymes involved in inflammatory processes:
- Enzyme Targets : It has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .
Toxicity and Safety Profile
Preliminary studies suggest that while the compound exhibits promising biological activity, its toxicity profile needs thorough evaluation:
- In Vivo Studies : Animal models have been used to assess the safety and efficacy of the compound. Results indicated manageable toxicity at therapeutic doses but highlighted the need for further investigation into long-term effects .
Comparative Analysis of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
